Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate
Description
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate is a substituted benzoate ester featuring a cyclohexyl(methyl)amino group at the 4-position and an amino group at the 3-position of the aromatic ring. The compound’s synthesis typically involves multi-step alkylation and esterification reactions, with analytical techniques such as NMR, MS, and X-ray crystallography employed for structural confirmation .
Properties
IUPAC Name |
ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-20-16(19)12-9-10-15(14(17)11-12)18(2)13-7-5-4-6-8-13/h9-11,13H,3-8,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGIKPWNYMZHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate typically involves the esterification of 3-amino-4-[cyclohexyl(methyl)amino]benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Differences
- Substituent Effects: The cyclohexyl(methyl)amino group in the target compound introduces significant steric bulk compared to smaller substituents like methyl () or hydroxyethyl (). This bulk may reduce solubility in polar solvents but enhance membrane permeability in biological systems. The tert-butylamino group () offers even greater lipophilicity (XLogP3 = 2.4) than the cyclohexyl(methyl) group, suggesting differences in bioavailability and metabolic stability .
- Hydrogen Bonding: Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate () exhibits intermolecular N–H⋯O hydrogen bonds in its crystal structure, enhancing thermal stability . Similar interactions in the target compound would depend on the availability of hydrogen-bond donors/acceptors.
Analytical Characterization
Biological Activity
Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 262.35 g/mol. The compound features both amino and ester functional groups, contributing to its versatility in biological applications. Its structure includes a cyclohexyl(methyl)amino group attached to the para position of the benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . Research indicates that the compound binds to specific enzymes, modulating their activity and influencing various biochemical pathways. This inhibition can disrupt normal cellular processes, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition: The compound interacts with enzyme-substrate complexes, potentially affecting metabolic pathways.
- Radical Scavenging: Some studies suggest that it may act as a radical-trapping antioxidant, which could be beneficial in preventing oxidative stress-related damage.
Enzyme Inhibition Studies
Research has shown that this compound exhibits promising activity against various enzymes. For instance, it has been investigated for its potential as a biochemical probe in studying enzyme interactions, particularly in the context of drug discovery .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents influence the biological activity of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 3-amino-4-(methylamino)benzoate | Contains a methyl group instead of cyclohexyl | Different steric effects and solubility characteristics |
| Ethyl 4-aminobenzoate | Lacks cyclohexyl substituent | Simpler structure with different reactivity |
| Ethyl 3-amino-4-(phenylamino)benzoate | Contains a phenyl group instead of cyclohexyl | Potentially different biological activity due to aromatic interactions |
This table illustrates the structural diversity among these compounds and their implications for biological activity.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
